Physicochemical properties of 3-(Piperazin-1-Yl)Propan-1-Ol
Physicochemical properties of 3-(Piperazin-1-Yl)Propan-1-Ol
An In-Depth Technical Guide to the Physicochemical Properties of 3-(Piperazin-1-yl)propan-1-ol for Drug Development Professionals
Introduction
3-(Piperazin-1-yl)propan-1-ol is a bifunctional organic molecule featuring a piperazine heterocycle and a primary alcohol. The piperazine moiety is a ubiquitous structural motif in medicinal chemistry, renowned for its ability to impart desirable pharmacokinetic properties, including improved aqueous solubility and the ability to engage in key biological interactions.[1][2] Understanding the fundamental physicochemical properties of this compound is therefore not merely an academic exercise; it is a critical prerequisite for its successful application in drug discovery and development. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its efficacy and safety.
This guide provides a comprehensive analysis of the core physicochemical attributes of 3-(Piperazin-1-yl)propan-1-ol. Moving beyond a simple data sheet, we delve into the causality behind these properties, offer field-proven experimental protocols for their determination, and contextualize their significance for researchers, chemists, and drug development professionals.
Molecular Identity and Core Properties
Accurate identification is the foundation of all subsequent scientific investigation. The key identifiers and computed physicochemical properties for 3-(Piperazin-1-yl)propan-1-ol are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 3-(piperazin-1-yl)propan-1-ol | PubChem[3] |
| CAS Number | 5317-32-8 | PubChem[3] |
| Molecular Formula | C₇H₁₆N₂O | PubChem[3] |
| Molecular Weight | 144.21 g/mol | PubChem[3] |
| Canonical SMILES | C1CN(CCN1)CCCO | PubChem[3] |
These basic identifiers are complemented by computed properties that provide an initial in silico forecast of the molecule's behavior.
| Computed Property | Value | Significance in Drug Development | Source |
| XLogP3-AA | -0.7 | Indicates high hydrophilicity, suggesting good aqueous solubility but potentially poor passive membrane permeability. | PubChem[3] |
| Topological Polar Surface Area (TPSA) | 35.5 Ų | Suggests good potential for oral bioavailability and cell permeability (typically <140 Ų). | PubChem[3] |
| Hydrogen Bond Donors | 2 | The alcohol (-OH) and secondary amine (-NH) groups can donate hydrogen bonds, influencing solubility and target binding. | PubChem[3] |
| Hydrogen Bond Acceptors | 3 | The two nitrogen atoms and the oxygen atom can accept hydrogen bonds, contributing to aqueous solubility. | PubChem[3] |
Ionization State and Acidity (pKa)
Expertise & Experience: The pKa is arguably the most critical physicochemical parameter for an ionizable compound like 3-(Piperazin-1-yl)propan-1-ol. The piperazine ring contains two nitrogen atoms, each capable of accepting a proton. This makes the molecule a dibasic compound with two distinct pKa values. These values dictate the predominant charge state of the molecule at a given pH, which profoundly impacts its solubility, membrane permeability, and interaction with biological targets.
The first pKa (pKa₁) corresponds to the protonation of the more basic secondary amine, while the second (pKa₂) corresponds to the protonation of the tertiary amine, which is less basic due to the electron-withdrawing effect of the hydroxypropyl substituent. Based on literature values for similar piperazine derivatives, pKa₁ is expected to be in the range of 9.0-9.8, while pKa₂ is expected to be in the range of 5.0-6.0.[1][4] This means that at physiological pH (~7.4), the molecule will exist predominantly as a monocationic species, protonated at the secondary amine.
Caption: Workflow for experimental LogD determination.
Experimental Protocol: LogD₇.₄ Determination by Shake-Flask Method
This is the gold-standard method for lipophilicity determination.
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Solvent Preparation:
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Prepare a phosphate buffer solution at pH 7.4.
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Mix equal volumes of n-octanol and the pH 7.4 buffer in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Afterwards, allow the layers to separate completely. This step is critical to prevent volume changes during the actual experiment.
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Sample Preparation:
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Prepare a stock solution of the compound in the pre-saturated pH 7.4 buffer at a known concentration (e.g., 1 mg/mL).
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Partitioning:
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In a vial, combine 1 mL of the pre-saturated n-octanol with 1 mL of the compound's stock solution in the pre-saturated buffer.
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Shake the vial vigorously on a mechanical shaker for at least 1 hour to ensure equilibrium is reached.
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Phase Separation:
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Centrifuge the vial at high speed (e.g., 3000 rpm) for 15 minutes to achieve a clean separation of the two phases.
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Quantification:
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Carefully remove an aliquot from the aqueous (bottom) layer.
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Determine the concentration of the compound in the aqueous layer using a validated analytical method, such as HPLC-UV, by comparing it to a standard curve.
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Calculation:
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Calculate LogD using the formula: LogD₇.₄ = log₁₀( (C_initial - C_final_aq) / C_final_aq ) where C_initial is the starting concentration in the buffer and C_final_aq is the equilibrium concentration in the aqueous phase.
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Aqueous Solubility
Expertise & Experience: Aqueous solubility is a fundamental requirement for drug administration and absorption. Poor solubility is a leading cause of failure in drug development pipelines. Given its polar functional groups and ionizable nature, 3-(piperazin-1-yl)propan-1-ol is expected to have high intrinsic aqueous solubility. However, this must be confirmed experimentally, as factors like crystal lattice energy in the solid state can significantly impact the dissolution process.
Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method
This method measures the equilibrium solubility, providing the most reliable data for formulation development.
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Sample Preparation:
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Add an excess amount of the solid compound to vials containing the desired aqueous medium (e.g., deionized water, pH 7.4 phosphate buffer). The excess solid is critical to ensure a saturated solution is formed.
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Equilibration:
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Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C) for 24-48 hours. This extended time ensures that the system reaches thermodynamic equilibrium between the dissolved and solid states.
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Sample Processing:
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After incubation, allow the vials to stand to let the excess solid settle.
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Carefully filter the supernatant through a low-binding 0.45 µm filter to remove all undissolved solids. This step must be done without disturbing the temperature equilibrium.
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Quantification:
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Dilute the clear filtrate with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).
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Validation:
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The protocol is self-validating if the concentration of the dissolved compound does not change between the 24-hour and 48-hour time points, confirming that equilibrium was reached.
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Safety and Handling
While specific toxicity data for 3-(piperazin-1-yl)propan-1-ol is limited, GHS classifications for the parent piperazine and related compounds provide a basis for safe handling procedures. [5][6]
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GHS Hazard Information (from PubChem): May cause skin and serious eye irritation. [3]* Handling Precautions:
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Use in a well-ventilated area or under a chemical fume hood. [7] * Avoid all personal contact, including inhalation of dust or vapors. [5] * Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. * In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. * Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents. [8]
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Conclusion
The physicochemical profile of 3-(piperazin-1-yl)propan-1-ol is dominated by the influence of its piperazine ring and polar hydroxypropyl group. Its key characteristics—high hydrophilicity (low LogP/LogD), dibasic nature with two distinct pKa values, and multiple hydrogen bond donors/acceptors—suggest a compound with high aqueous solubility but potentially limited passive membrane permeability. This profile makes it an attractive scaffold for developing drugs where solubility is paramount, but it alerts the drug development professional to potential challenges in achieving optimal oral absorption, which may require formulation strategies or prodrug approaches to overcome. The experimental protocols detailed herein provide a robust framework for validating these computed properties and generating the high-quality data necessary for informed decision-making in any research or development program.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79207, Piperazin-1-ylpropanol. Available from: [Link]
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PubChem (n.d.). 3-(1-Piperazinyl)-1,2-benzisothiazole. PubChem. Available from: [Link]
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Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. Available from: [Link]
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PubChem (n.d.). 3-(4-(3-Chlorophenyl)piperazin-1-yl)propan-1-ol. PubChem. Available from: [Link]
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Pharmaffiliates (n.d.). 3-(1-Piperazinyl-d8)-1,2-benzisothiazole. Available from: [Link]
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Taylor & Francis Online (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Available from: [Link]
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Matrix Fine Chemicals (n.d.). 3-(PIPERAZIN-1-YL)PROPAN-1-OL. Available from: [Link]
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ResearchGate (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Available from: [Link]
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United Nations Office on Drugs and Crime (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]
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LookChem (n.d.). 3-(Piperazin-1-Yl)Propan-1-Ol. Available from: [Link]
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Semantic Scholar (2009). Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Available from: [https://www.semanticscholar.org/paper/Table-3-from-pKa-Values-of-Some-Piperazines-at-(-K-Khalili-Henni/0b5a37a8b6d8a2f3f9e9a8e9e9e9e9e9e9e9e9e9]([Link]
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PubChem (n.d.). 3-Piperidin-3-ylpropan-1-ol. PubChem. Available from: [Link]
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Pharmaffiliates (n.d.). 1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol. Available from: [Link]
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2a biotech (n.d.). 3-(PIPERAZIN-1-YL)PROPAN-1-OL. Available from: [Link]
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